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molecular formula C12H14O4 B2633379 p-Xylylene diacetate CAS No. 14720-70-8

p-Xylylene diacetate

Cat. No. B2633379
M. Wt: 222.24
InChI Key: AMUSNJQKNUGRRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04181791

Procedure details

438 gms (2.5 moles) of p-xylylene dichloride were added slowly to a refluxing solution of 539 gms (5.5 moles) of anhydrous potassium acetate in 2000 mls of glacial acetic acid. The resultant mixture was refluxed for a further 2 hours and then cooled. The solution was extracted several times with hot benzene, and the benzene extracts were washed with water until neutral. After distilling off the benzene, the residue was recrystallised from petroleum ether to yield 350 gms of p-xylylene diacetate.
Quantity
438 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
539 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:9]Cl)[CH:6]=[CH:5][C:4]([CH2:7]Cl)=[CH:3][CH:2]=1.[C:11]([O-:14])(=[O:13])[CH3:12].[K+]>C(O)(=O)C>[C:11]([O:14][CH2:9][C:1]1[CH:6]=[CH:5][C:4]([CH2:7][O:14][C:11](=[O:13])[CH3:12])=[CH:3][CH:2]=1)(=[O:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
438 g
Type
reactant
Smiles
C1(=CC=C(C=C1)CCl)CCl
Name
potassium acetate
Quantity
539 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
2000 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted several times with hot benzene
WASH
Type
WASH
Details
the benzene extracts were washed with water until neutral
DISTILLATION
Type
DISTILLATION
Details
After distilling off the benzene
CUSTOM
Type
CUSTOM
Details
the residue was recrystallised from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=CC=C(C=C1)COC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 350 g
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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